molecular formula C10H13NO B1597069 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 20955-75-3

6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No.: B1597069
CAS No.: 20955-75-3
M. Wt: 163.22 g/mol
InChI Key: CMCYCCSCAZJCII-UHFFFAOYSA-N
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Description

Early Developments (1950s–1980s)

  • Indole chemistry origins : Studies on indigo dye degradation by Adolf von Baeyer in the 1860s laid the groundwork for indole derivatives .
  • Dihydroindolone synthesis : Methods such as the Wolff–Kishner reduction (used for 5-bromo-1-decylindolin-2-one ) and Heck cyclizations (e.g., in minfiensine synthesis ) emerged as key strategies.

Pharmacological Interest (1990s–Present)

  • Anticancer agents : 2-Indolinone derivatives gained attention as tyrosine kinase inhibitors. For example, sunitinib (a 2-indolinone derivative) targets vascular endothelial growth factor receptors (VEGFR) .
  • Synthetic innovations : Catalytic asymmetric Heck reactions enabled enantioselective synthesis of dihydroindolone-containing alkaloids (e.g., (+)-minfiensine ).

Applications in Materials Science

  • Heterocyclic nanographenes : Dihydroindolone motifs contribute to π-conjugated systems in organic electronics .
  • Crystal engineering : Alkyl chain-functionalized derivatives (e.g., 5-bromo-1-decylindolin-2-one) form hydrophobic domains in supramolecular assemblies .

Table 1: Key Advances in Dihydroindolone Chemistry

Year Advancement Significance
2008 Asymmetric Heck cyclization for alkaloid synthesis Enabled stereocontrolled access to complex scaffolds.
2020 Microwave-assisted synthesis of dihydroindolones Improved reaction efficiency and selectivity.
2023 2-Indolinones as RTK inhibitors Expanded therapeutic applications in oncology.

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCYCCSCAZJCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CN2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372887
Record name 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20955-75-3
Record name 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of Triketone Intermediate

  • Reactants: Phenacyl bromide, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and potassium carbonate (K2CO3).
  • Conditions: Stirring in dry chloroform (CHCl3) at room temperature (~25 °C) for 12 hours.
  • Process: Phenacyl bromide is alkylated with dimedone in the presence of K2CO3 to form a triketone intermediate.
  • Isolation: The reaction mixture is filtered, and the potassium salt of the product is dissolved in water, acidified with HCl to precipitate the crude triketone.
  • Yield: Approximately 82%.
  • Purification: Recrystallization from ethanol.
  • Physical Data: Melting point around 88 °C.

Step 2: Cyclization to this compound Derivatives

  • Reactants: Triketone intermediate and various aniline derivatives.
  • Conditions: Reflux in a 1:1 water-ethanol mixture overnight.
  • Process: The aniline reacts with the triketone through intramolecular cyclization to form the indol-4(5H)-one ring system.
  • Isolation: Cooling the reaction mixture leads to precipitation of the product, which is then washed and recrystallized.
  • Yields: High, ranging from 73% to 94%.
  • Purification: Recrystallization from methanol-acetone (1:1).
  • Spectral Characterization: Confirmed by ^1H-NMR, ^13C-NMR, and FT-IR spectroscopy.

Detailed Reaction Scheme and Conditions

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
1 Phenacyl bromide + 5,5-dimethylcyclohexane-1,3-dione + K2CO3 Dry CHCl3 25 °C (room temp) 12 hours 82 Alkylation to triketone intermediate
2 Triketone + Aniline derivatives Water-Ethanol (1:1) Reflux (~78 °C) Overnight 73-94 Cyclization to indol-4(5H)-one

Representative Product Data

Product Code Substituent on Aniline Yield (%) Melting Point (°C) Key Spectral Features (Selected)
5a Phenyl 85 207 ^1H-NMR: Me singlets at 1.06, 1.10 ppm; CH2 singlets at 2.42, 2.53 ppm; Indole H at 6.79 ppm; FT-IR: C=O at 1620 cm^-1
5b o-Tolyl 90 175 ^1H-NMR: Me singlets at 0.89, 1.05 ppm; CH2 at 1.86, 2.17 ppm; FT-IR: C=O at 1626 cm^-1

Note: These data confirm the successful formation of the indol-4(5H)-one core with characteristic chemical shifts and IR absorptions.

Additional Preparation Notes

  • The phenacyl bromide used in step 1 can be prepared from acetophenone by bromination in acetic acid at room temperature.
  • The reaction conditions are mild and environmentally friendly, using aqueous ethanol as solvent and avoiding harsh reagents.
  • The method allows for structural diversity by varying the aniline derivatives, enabling the synthesis of a range of substituted 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-ones.
  • Spectroscopic data (NMR and IR) provide clear identification of the products, with characteristic signals for the methyl groups, methylene groups, and carbonyl functionalities.

Preparation of Stock Solutions for Biological Studies

For in vivo or biological applications, preparation of stock solutions of this compound involves dissolving the compound in solvents such as dimethyl sulfoxide (DMSO), followed by dilution with co-solvents like corn oil, polyethylene glycol 300 (PEG300), or Tween 80 to achieve clear solutions suitable for administration.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 6.13
5 mM 1 1.23
10 mM 1 0.61

Note: The preparation involves ensuring clarity at each dilution step, with physical methods such as vortexing or sonication to aid dissolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₀H₁₃NO
  • Molecular Weight: 163.22 g/mol
  • CAS Number: 20955-75-3

The compound features a bicyclic structure characteristic of indole derivatives, which contributes to its biological activity and synthetic versatility.

Medicinal Chemistry

Antimicrobial and Anticancer Activity
Research indicates that derivatives of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one are being investigated for their potential as antimicrobial and anticancer agents. These derivatives have shown promising results against various pathogens and cancer cell lines.

Synthesis of Bioactive Compounds
The compound serves as a reactant in the synthesis of several bioactive molecules:

  • Psammopemmin A: A potential antitumor agent synthesized using this compound as a starting material.
  • Tetrahydroindole Derivatives: These derivatives exhibit various biological activities such as antiviral, anti-inflammatory, and antidiabetic effects .

Table 1: Biological Activities of Indole Derivatives

Compound NameActivity TypeTarget Organism/Cell Line
Psammopemmin AAntitumorVarious cancer cell lines
Pyrazoline DerivativesAntimicrobialE. coli, S. aureus
TetrahydroindoleAnti-inflammatoryIn vitro models

Organic Chemistry

Synthesis Methods
Various synthetic methods utilize this compound:

  • Condensation Reactions: Involves the reaction with chalcones and hydrazines to form pyrazoline derivatives.
  • Multicomponent Reactions: Synthesis of tetrahydroindole derivatives through reactions with α-halogenoketones and primary amines .

Table 2: Synthetic Methods for this compound Derivatives

Method TypeDescriptionProducts Obtained
Condensation with ChalconesForms pyrazoline derivativesVarious pyrazoline compounds
Three-component reactionsInvolves cyclic enaminoketonesTetrahydroindole derivatives
C-H Bond FunctionalizationPd-catalyzed reactionsCondensed pyrroloindoles

Agricultural Chemistry

The compound's derivatives are also being explored for their potential use in agricultural applications as fungicides or pesticides due to their biological activity against plant pathogens .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of synthesized derivatives of this compound against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy
A series of experiments demonstrated that certain derivatives exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were tested for Minimum Inhibitory Concentration (MIC) values, showing effectiveness at low concentrations.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

2-Bromo-6,7-dihydro-1H-indol-4(5H)-one

  • Structural Features : Bromine at the 2-position instead of methyl groups.
  • Reactivity : Bromine enhances electrophilic substitution reactions, enabling cross-coupling (e.g., Suzuki reactions) for drug discovery .
  • Applications : Used as a synthetic intermediate in anticancer drug development .

2-Chloro-6,7-dihydro-1H-indol-4(5H)-one

  • Structural Features : Chlorine at the 2-position.
  • Reactivity : Less reactive than bromine due to weaker C–X bond strength, limiting its use in metal-catalyzed reactions .

Table 1: Halogen-Substituted Indolones

Compound Substituent Melting Point (°C) Key Applications
6,6-Dimethyl derivative 6-Me₂ 184–207 Anticancer, antioxidant
2-Bromo derivative 2-Br 147 (dec.) Synthetic intermediate
2-Chloro derivative 2-Cl N/A Limited pharmacological use

Non-Halogenated Derivatives

1,5,6,7-Tetrahydro-4H-indol-4-one

  • Structural Features : Lacks methyl groups, fully saturated six-membered ring.
  • Reactivity : Reduced steric hindrance increases solubility but lowers metabolic stability .
  • Applications : Used as an indole mimetic in enzyme inhibition studies .

6-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one

  • Structural Features : Single methyl group at the 6-position.
  • Reactivity : Intermediate steric bulk compared to the dimethyl derivative, balancing solubility and binding affinity .

Table 2: Non-Halogenated Indolones

Compound Substituent Unique Properties
6,6-Dimethyl derivative 6-Me₂ Enhanced lipophilicity for membrane penetration
1,5,6,7-Tetrahydro derivative None Higher solubility, lower stability
6-Methyl derivative 6-Me Balanced pharmacokinetics

Functionalized Derivatives

(E)-6,7-Dihydro-1H-indol-4(5H)-one Oxime

  • Structural Features: Oxime (-NOH) group at the 4-position.
  • Reactivity : Oxime participates in condensation and redox reactions, enabling diverse derivatization .
  • Applications : Investigated as anti-inflammatory agents and biochemical probes .

2-(But-1-en-1-yl)-6,6-dimethyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one

  • Structural Features : Benzoxazole ring fused with indolone.
  • Reactivity : The electron-deficient benzoxazole enhances π-stacking interactions in enzyme binding .

Table 3: Functionalized Derivatives

Compound Functional Group Key Reactivity
6,6-Dimethyl derivative Ketone Nucleophilic addition at C=O
Oxime derivative -NOH Redox reactions, hydrogen bonding
Benzoxazole derivative Benzoxazole Enhanced enzyme inhibition

Pharmacological and Industrial Relevance

  • 6,6-Dimethyl Derivative : Preferred in drug design due to methyl groups improving metabolic stability and bioavailability .
  • Oxime/Benzoxazole Derivatives : Emerging candidates for targeted therapies with tunable properties .

Biological Activity

6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one is a heterocyclic compound belonging to the indole derivatives family. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, including antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound features a bicyclic structure that enhances its reactivity and solubility in biological systems.

Biological Activities

1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has shown efficacy against Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.

2. Interaction with Biological Targets
Studies have investigated the binding affinity of this compound to various enzymes and receptors involved in disease pathways. For example, molecular docking studies suggest that it interacts effectively with DNA gyrase and other critical proteins involved in bacterial replication . The binding energy and hydrogen bonding interactions enhance its therapeutic potential.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against strains of S. aureus, including methicillin-resistant strains (MRSA). The compound displayed a low MIC of 0.98 μg/mL against MRSA, indicating its strong antibacterial properties .

Case Study 2: Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of this compound were assessed on various cancer cell lines. Results indicated significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells. This suggests a selective action that could be beneficial in cancer therapy .

The biological activity of this compound can be attributed to its ability to bind to specific biomolecules and modulate cellular pathways. Preliminary studies suggest that it influences cell signaling pathways and gene expression related to cell proliferation and survival .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related indole derivatives:

Compound NameStructureUnique FeaturesBiological Activity
1-Methylindole C₉H₉NSimple methyl substitutionModerate antimicrobial properties
2-Methylindole C₉H₉NDifferent methyl positionLower reactivity
1,2-Dimethylindole C₁₁H₁₃NTwo methyl groupsEnhanced biological activity
This compound C₁₀H₁₃NOUnique bicyclic structure with two methyl groupsStrong antimicrobial and antiproliferative activity

Q & A

Q. What mechanistic insights exist for indole derivatives targeting neurological disorders?

  • Methodological Answer :
  • Derivatives act as GABA receptor ligands or 5-HT1A agonists. Use radioligand binding assays (e.g., [³H]-GABA displacement) to assess affinity .
  • Evaluate blood-brain barrier permeability via PAMPA-BBB assays .
  • Conduct in vivo behavioral studies (e.g., forced swim test for antidepressant activity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Reactant of Route 2
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

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